1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 2247788-73-2 . Its IUPAC name is (1-acetyl-3-pyrrolidinyl)methanol . The molecular weight of this compound is 143.19 . It is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one” is an oil-like substance . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Molecular Properties
- A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound important in medicinal chemistry, was developed. This method is more practical for producing large quantities compared to the previously complex processes (Smaliy et al., 2011).
- DFT and quantum-chemical calculations were conducted on various substituted pyrrolidinones, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one, to understand their molecular properties better (Bouklah et al., 2012).
Derivatives and Biological Activity
- The synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones was explored. These compounds are a part of non-aromatic heterocyclic compounds, holding significance in the creation of biologically active molecules (Rubtsova et al., 2020).
- Research on 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, aiming at α_1 receptor antagonistic activity, highlights the potential therapeutic applications of these compounds (Hon, 2013).
Biochemical Synthesis
- The synthesis of chiral β-hydroxy-α-amino acid, a key intermediate in the development of certain drug candidates, was achieved using d-threonine aldolase enzymes. This advancement is crucial in the pharmaceutical field for producing active pharmaceutical ingredients (Goldberg et al., 2015).
Miscellaneous Applications
- A study on the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in antibiotic synthesis, indicates the broader pharmaceutical applications of pyrrolidine derivatives (Lall et al., 2012).
- Research on (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol synthesis, an intermediate for bioactive molecules, showcases its relevance in the synthesis of various medicinal compounds (Kotian et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDRJJDYPQJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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